molecular formula C11H13NO3S B3363068 Ethyl 2-(3-carbamothioylphenoxy)acetate CAS No. 1016841-47-6

Ethyl 2-(3-carbamothioylphenoxy)acetate

Cat. No.: B3363068
CAS No.: 1016841-47-6
M. Wt: 239.29 g/mol
InChI Key: ZMYWSUWCDQGVES-UHFFFAOYSA-N
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Description

Ethyl 2-(3-carbamothioylphenoxy)acetate is an organosulfur compound featuring a phenoxyacetate backbone substituted with a carbamothioyl (-C(=S)NH₂) group at the benzene ring’s third position.

Properties

IUPAC Name

ethyl 2-(3-carbamothioylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-2-14-10(13)7-15-9-5-3-4-8(6-9)11(12)16/h3-6H,2,7H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYWSUWCDQGVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-carbamothioylphenoxy)acetate typically involves the reaction of 3-aminothiophenol with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-carbamothioylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:
Ethyl 2-(3-carbamothioylphenoxy)acetate has been studied for its antimicrobial activity. Research indicates that derivatives of the compound exhibit significant antibacterial effects against various strains of bacteria, making it a candidate for developing new antibiotics. The presence of the carbamothioyl group enhances its biological activity by increasing lipophilicity, which facilitates better membrane penetration of bacterial cells.

Anti-inflammatory Effects:
Studies have suggested that this compound may possess anti-inflammatory properties. The phenoxy group is known to interact with biological targets involved in inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.

Analgesic Activity:
Preliminary studies have indicated that this compound may also exhibit analgesic effects. This could be attributed to its ability to modulate pain pathways, making it a candidate for further exploration in pain management therapies.

Polymer Science

RAFT Polymerization:
this compound can be utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its structure allows for controlled radical polymerization, which is essential for synthesizing polymers with specific molecular weights and architectures. This application is particularly relevant in producing functionalized polymers that can be used in drug delivery systems and advanced materials.

Synthesis of Functional Polymers:
The compound's reactivity enables the synthesis of polymers with tailored properties, such as increased hydrophilicity or enhanced mechanical strength. These functionalized polymers have potential applications in coatings, adhesives, and biomedical devices.

Agricultural Chemistry

Herbicidal Activity:
Research has shown that this compound exhibits herbicidal properties. Its mechanism likely involves inhibiting specific enzymes associated with plant growth or disrupting metabolic pathways within target weeds. This makes it a potential candidate for developing new herbicides that are effective against resistant weed species.

Pesticide Development:
In addition to herbicidal applications, this compound may serve as a base for developing novel pesticides. Its structural features can be modified to enhance efficacy and reduce toxicity to non-target organisms, contributing to more sustainable agricultural practices.

Case Studies and Research Findings

Application AreaFindings Summary
Medicinal Chemistry Significant antibacterial activity against multiple strains; potential anti-inflammatory and analgesic effects observed.
Polymer Science Effective as a RAFT agent; enables the synthesis of functionalized polymers with tailored properties for drug delivery and materials science.
Agricultural Chemistry Demonstrated herbicidal activity; potential for development into effective pesticides with reduced environmental impact.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-carbamothioylphenoxy)acetate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Carbamothioyl vs. Thioester Groups: this compound’s carbamothioyl group differs from thioesters (e.g., compound I in ), which exhibit higher electrophilicity due to the acyl-thio linkage.
  • Chlorine Substitution : Chlorinated analogues (e.g., ) demonstrate improved stability and solubility when complexed with β-cyclodextrin, suggesting that halogenation enhances intermolecular interactions.
  • Benzyloxy vs. Carbamothioyl : The benzyloxy group in increases molecular weight but lacks the hydrogen-bonding capacity of the carbamothioyl group, which may impact solubility and target binding.

Biological Activity

Ethyl 2-(3-carbamothioylphenoxy)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound features a phenoxy group substituted with a carbamothioyl moiety. This structural configuration is critical for its biological activity, influencing both its solubility and interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have shown the ability to reduce oxidative stress in various cellular models, suggesting a protective role against oxidative damage. The mechanism often involves the modulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, indicating that it may disrupt bacterial cell wall synthesis or function through other mechanisms .

Anticancer Properties

There is emerging evidence that this compound may possess anticancer activity. Preliminary data from cell line studies suggest that it can inhibit proliferation in cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms .

Case Study 1: Antioxidant Activity in HUVEC Cells

A study assessed the antioxidant effects of this compound in human umbilical vein endothelial cells (HUVECs). The results indicated a significant reduction in H2O2-induced oxidative damage, with enhanced activity observed at higher concentrations. This supports its potential use in cardiovascular protective strategies .

Case Study 2: Inhibition of Inflammatory Cytokines

In another study, the compound was tested for its ability to modulate inflammatory responses in macrophage cell lines. The findings revealed a marked decrease in TNF-α and IL-6 levels upon treatment with this compound, suggesting its utility in managing chronic inflammatory conditions .

Data Tables

Biological Activity Effect Observed Reference
AntioxidantReduced oxidative damage in HUVECs
Anti-inflammatoryDecreased TNF-α and IL-6 production
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibited cancer cell proliferation

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidants, thereby reducing oxidative stress.
  • Cytokine Modulation : It interferes with signaling pathways involved in inflammation, leading to decreased cytokine production.
  • Cell Cycle Regulation : In cancer cells, it may induce apoptosis or halt cell cycle progression through various signaling pathways.

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 2-(3-carbamothioylphenoxy)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Ether Formation : React 3-mercaptobenzamide with ethyl 2-bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetate intermediate.

Thiocarbamoylation : Introduce the carbamothioyl group via reaction with thiophosgene or thiourea derivatives in anhydrous THF .

  • Optimization Tips :
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group.
  • Purify via column chromatography (silica gel, gradient elution).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Phenoxy protons : δ 6.8–7.5 ppm (aromatic multiplet).
  • Acetate methylene : δ 4.3–4.6 ppm (quartet, J = 7.1 Hz).
  • Thiocarbamoyl NH : δ 9.5–10.5 ppm (broad singlet, exchangeable) .

  • FT-IR :
  • C=O (ester): ~1740 cm⁻¹.
  • C=S (thiocarbamoyl): ~1250 cm⁻¹.
  • UV-Vis : Strong absorbance at 260–280 nm due to aromatic and thiocarbonyl conjugation .

Advanced Research Questions

Q. How can researchers resolve crystallographic challenges (e.g., twinning, disorder) in this compound using SHELX programs?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray data (Mo/Kα radiation, λ = 0.71073 Å).
  • Structure Solution :
  • SHELXT : For automated space-group determination and initial phase estimation .
  • SHELXL : Refine with restraints for disordered ethyl groups or thiocarbamoyl moieties. Apply TWIN/BASF commands for twinned crystals .
  • Validation : Check using PLATON (ADDSYM) to detect missed symmetry and R1 convergence < 5% .

Q. What analytical strategies address tautomerism-induced data contradictions in this compound?

  • Methodological Answer :
  • Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–100°C) to observe coalescence of thiocarbamoyl NH signals, confirming tautomeric exchange .
  • Computational Modeling :
  • Use DFT (B3LYP/6-311+G*) to calculate tautomer stability.
  • Compare experimental vs. simulated IR spectra to identify dominant tautomers .
  • X-ray vs. Solution Data : Cross-validate crystallographic (solid-state) and NMR (solution) results to resolve discrepancies .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and safety goggles; thiocarbamoyl groups may cause skin irritation .
  • Store at –20°C under inert gas (Ar) to prevent hydrolysis of the ester and thiocarbamoyl groups .

Computational Applications

Q. How can computational methods predict reactivity in nucleophilic substitutions involving this compound?

  • Methodological Answer :
  • Fukui Indices : Calculate using Gaussian09 (B3LYP/6-31G*) to identify electrophilic (C=O) and nucleophilic (S) sites .
  • Transition State Modeling : Simulate SN2 mechanisms at the acetate methylene group to predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3-carbamothioylphenoxy)acetate
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Ethyl 2-(3-carbamothioylphenoxy)acetate

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